3,5-Dimethyl-4-[(2-nitrophenoxy)methyl]isoxazole
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Overview
Description
3,5-Dimethyl-4-[(2-nitrophenoxy)methyl]isoxazole is a chemical compound with the molecular formula C₁₂H₁₂N₂O₄ It is an isoxazole derivative, characterized by the presence of a five-membered ring containing one oxygen and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dimethyl-4-[(2-nitrophenoxy)methyl]isoxazole typically involves the cyclization of appropriate precursors. One common method includes the reaction of 3,5-dimethylisoxazole with 2-nitrophenoxyacetic acid under acidic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired isoxazole derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process often includes optimization of reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
3,5-Dimethyl-4-[(2-nitrophenoxy)methyl]isoxazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The compound can be reduced using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The isoxazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are commonly used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under various conditions.
Major Products Formed
Oxidation: Conversion of the nitro group to a nitroso or amino group.
Reduction: Formation of the corresponding amine.
Substitution: Introduction of various substituents on the isoxazole ring.
Scientific Research Applications
3,5-Dimethyl-4-[(2-nitrophenoxy)methyl]isoxazole has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and antimicrobial properties.
Materials Science: The compound is explored for its use in the development of novel materials with specific electronic and optical properties.
Biological Studies: It is used as a probe in biochemical assays to study enzyme interactions and cellular pathways.
Mechanism of Action
The mechanism of action of 3,5-Dimethyl-4-[(2-nitrophenoxy)methyl]isoxazole involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules. The isoxazole ring can also participate in hydrogen bonding and π-π interactions, influencing its binding affinity to targets such as enzymes and receptors.
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethylisoxazole: Lacks the nitrophenoxy group, making it less reactive in certain chemical reactions.
4-Nitroisoxazole: Contains a nitro group directly attached to the isoxazole ring, differing in reactivity and applications.
2-Nitrophenoxyacetic Acid: A precursor in the synthesis of 3,5-Dimethyl-4-[(2-nitrophenoxy)methyl]isoxazole, with distinct chemical properties.
Uniqueness
This compound is unique due to the presence of both the isoxazole ring and the nitrophenoxy group. This combination imparts specific chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
3,5-dimethyl-4-[(2-nitrophenoxy)methyl]-1,2-oxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O4/c1-8-10(9(2)18-13-8)7-17-12-6-4-3-5-11(12)14(15)16/h3-6H,7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAZIHDWYULQJBP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)COC2=CC=CC=C2[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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